

A Technical Guide to the Purity Standards of Analytical Grade Azo Rubine

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Compound of Interest

Compound Name: Azo Rubine

Cat. No.: B12517646

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity standards for analytical grade **Azo Rubine**, also known as Carmoisine. The information compiled herein is essential for researchers, scientists, and professionals in drug development who utilize **Azo Rubine** as an analytical reagent or reference material, ensuring the accuracy and reliability of their work. This guide details the key purity specifications from major international regulatory bodies, outlines detailed experimental protocols for its analysis, and provides visual workflows to facilitate understanding.

Introduction to Azo Rubine

Azo Rubine (Colour Index No. 14720; E Number E122) is a synthetic monoazo dye widely used as a coloring agent in food, beverages, and pharmaceuticals.^[1] In the analytical sciences, its high purity grade serves as a reference standard for various analytical techniques. The purity of analytical grade **Azo Rubine** is critical to ensure the accuracy, precision, and reproducibility of experimental results.

Purity Specifications

The purity of analytical grade **Azo Rubine** is defined by several key parameters, including the content of the primary coloring matter and limits for various impurities. The standards are established by international bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Commission. While a reference standard for Azorubine is

available from the United States Pharmacopeia (USP), detailed monograph specifications were not publicly available at the time of this guide's compilation. Similarly, specific monograph details from the British Pharmacopoeia (BP) were not found.

Below is a summary of the key quantitative purity specifications for **Azo Rubine** (Carmoisine) from JECFA and the European Commission.

Parameter	JECFA Specification	European Commission (EU) No 231/2012 Specification
Assay (Total Colouring Matters)	≥ 85%	Not less than 85%
Water-Insoluble Matter	≤ 0.2%	Not more than 0.2%
Lead (Pb)	≤ 2 mg/kg	Not more than 2 mg/kg
Subsidiary Colouring Matters	Not specified in summary	Not more than 1.0%
Organic compounds other than colouring matters: 4-aminonaphthalene-1-sulfonic acid and 4-hydroxynaphthalene-1-sulfonic acid	Not specified in summary	Total not more than 0.5%
Unsulfonated Primary Aromatic Amines	Not specified in summary	Not more than 0.01% (calculated as aniline)
Ether Extractable Matter	Not specified in summary	Not more than 0.2%
Loss on Drying at 135°C and chlorides and sulphates calculated as sodium salts	≤ 15%	Not more than 15%

Experimental Protocols for Purity Analysis

Accurate determination of **Azo Rubine**'s purity requires robust analytical methodologies. The following sections provide detailed protocols for High-Performance Liquid Chromatography

(HPLC), UV-Visible Spectrophotometry, and Thin-Layer Chromatography (TLC).

High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Determination

HPLC is a powerful technique for separating, identifying, and quantifying **Azo Rubine** and its impurities.

Principle: A solution of the **Azo Rubine** sample is injected into an HPLC system. The components are separated based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase. A UV-Vis detector is used to monitor the elution of the components, and the resulting chromatogram allows for the quantification of **Azo Rubine** and its impurities.

Instrumentation and Conditions:

- **HPLC System:** A liquid chromatograph equipped with a gradient pump, an autosampler, a column oven, and a UV-Visible or Photodiode Array (PDA) detector.
- **Column:** A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 μ m particle size) is commonly used.
- **Mobile Phase:** A gradient elution is typically employed.
 - **Mobile Phase A:** A buffer solution, such as 100 mM ammonium acetate in water.
 - **Mobile Phase B:** An organic solvent, such as acetonitrile or methanol.
- **Flow Rate:** A typical flow rate is 1.0 mL/min.
- **Column Temperature:** 30 °C.
- **Detection Wavelength:** The maximum absorption wavelength of **Azo Rubine**, which is approximately 516-520 nm.^[2] Monitoring at other wavelengths (e.g., 254 nm) may be necessary to detect all impurities.
- **Injection Volume:** 10-20 μ L.

Procedure:

- Standard Preparation: Accurately weigh a suitable amount of **Azo Rubine** reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution.
- Sample Preparation: Accurately weigh the **Azo Rubine** sample to be tested and dissolve it in the mobile phase to a concentration within the calibration range.
- Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system.
- Data Analysis:
 - Assay: Calculate the percentage of **Azo Rubine** in the sample by comparing the peak area of the main peak in the sample chromatogram to the calibration curve generated from the reference standards.
 - Impurities: Identify and quantify any impurity peaks in the sample chromatogram. The percentage of each impurity can be calculated based on the area of the impurity peak relative to the area of the **Azo Rubine** peak, often using a relative response factor if known, or assuming a response factor of 1 for unknown impurities.

UV-Visible Spectrophotometry for Quantitative Analysis

UV-Visible spectrophotometry is a straightforward and rapid method for the quantitative determination of **Azo Rubine** in a pure sample.

Principle: The absorbance of a solution containing **Azo Rubine** is measured at its wavelength of maximum absorbance (λ_{max}). According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte in the solution.

Instrumentation:

- UV-Visible Spectrophotometer: A spectrophotometer capable of measuring absorbance in the visible region of the electromagnetic spectrum.
- Cuvettes: 1 cm path length quartz or glass cuvettes.

Procedure:

- Determination of λ_{max} : Prepare a dilute solution of **Azo Rubine** in a suitable solvent (e.g., deionized water). Scan the solution over a wavelength range (e.g., 400-700 nm) to determine the wavelength of maximum absorbance (λ_{max}), which should be around 516 nm.
- Standard Curve Preparation: Prepare a stock solution of accurately weighed **Azo Rubine** reference standard in deionized water. From the stock solution, prepare a series of standard solutions of known concentrations.
- Absorbance Measurement: Measure the absorbance of each standard solution at the λ_{max} against a deionized water blank.
- Calibration Curve: Plot a graph of absorbance versus concentration for the standard solutions. The resulting plot should be a straight line passing through the origin.
- Sample Analysis: Prepare a solution of the **Azo Rubine** sample in deionized water at a concentration that falls within the range of the calibration curve. Measure its absorbance at λ_{max} .
- Concentration Calculation: Determine the concentration of **Azo Rubine** in the sample solution from the calibration curve. Calculate the purity of the sample based on the prepared concentration and the concentration determined from the graph.

Thin-Layer Chromatography (TLC) for Identification and Purity

TLC is a simple, rapid, and cost-effective method for the qualitative identification of **Azo Rubine** and the detection of colored impurities.^[3]

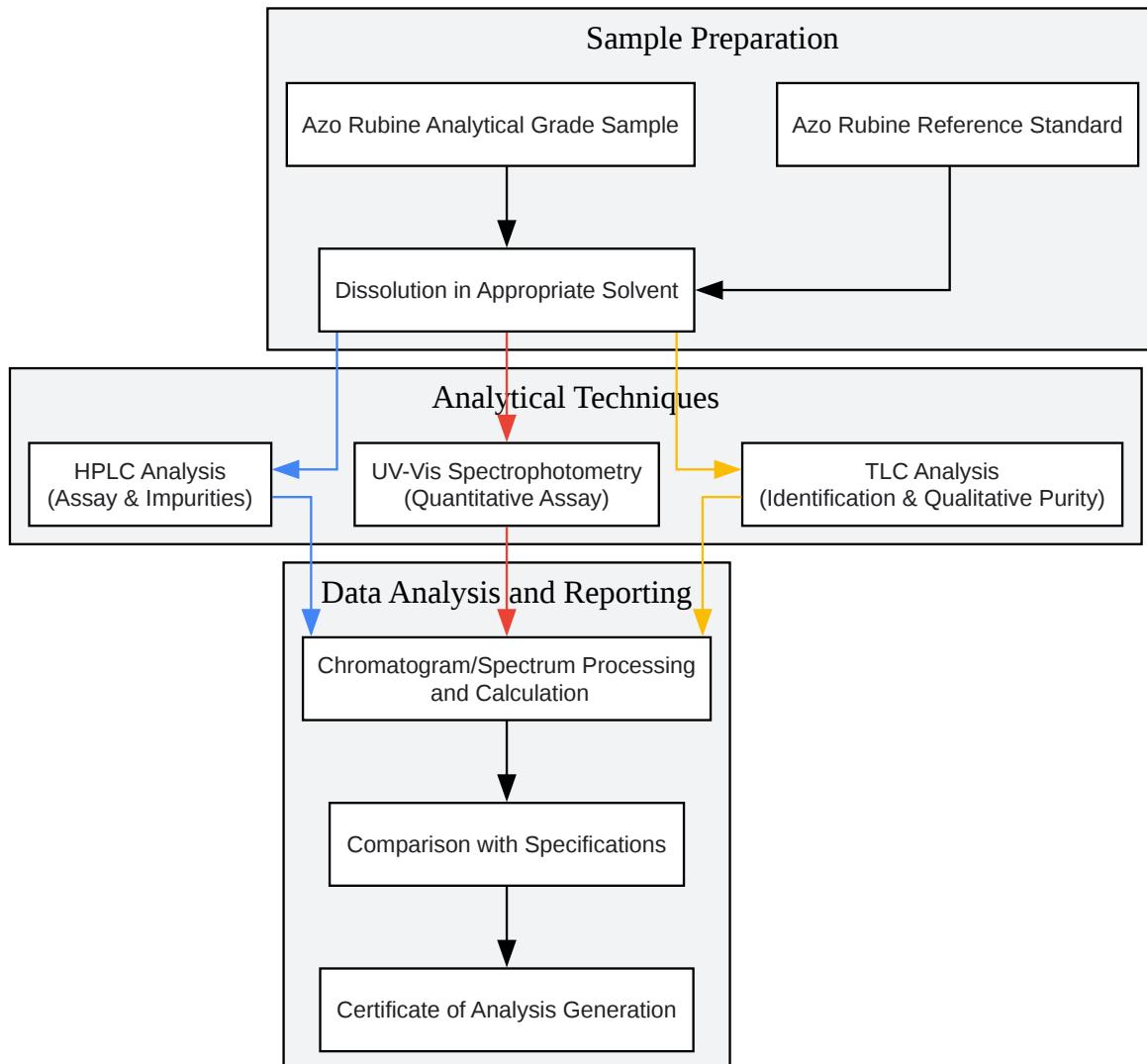
Principle: A small amount of the sample is spotted onto a TLC plate (stationary phase). The plate is then placed in a sealed chamber containing a solvent system (mobile phase). As the mobile phase moves up the plate by capillary action, it carries the sample components with it at different rates, leading to their separation.

Materials and Method:

- **Stationary Phase:** Silica gel 60 F254 TLC plates are commonly used.
- **Mobile Phase:** A variety of solvent systems can be used. The choice depends on the specific impurities to be separated. A common starting point for azo dyes is a mixture of a polar organic solvent and a non-polar organic solvent, with the ratio adjusted to achieve good separation. For example, a mixture of n-butanol, ethanol, and aqueous ammonia can be effective.
- **Sample Preparation:** Dissolve the **Azo Rubine** sample and reference standard in a suitable solvent, such as a water/methanol mixture.
- **Procedure:**
 - Spot small, concentrated spots of the sample and reference standard solutions onto the TLC plate.
 - Place the plate in a developing chamber saturated with the mobile phase.
 - Allow the solvent front to move up the plate until it is near the top.
 - Remove the plate from the chamber and mark the solvent front.
 - Dry the plate.
- **Visualization:**
 - **Azo Rubine** and any colored impurities will be visible as distinct spots under visible light.
 - For non-colored impurities, the plate can be viewed under UV light (at 254 nm) where UV-active compounds will appear as dark spots against a fluorescent background.
 - Specific chemical spray reagents can also be used to visualize certain types of impurities.
- **Identification:** The identity of **Azo Rubine** in the sample is confirmed if its spot has the same retention factor (R_f) value and color as the reference standard. The presence of additional spots in the sample lane indicates the presence of impurities.

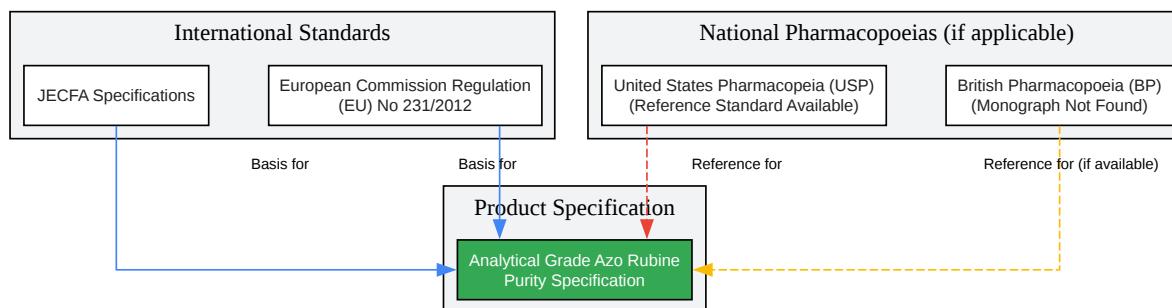
Visualizing Analytical Workflows

To further clarify the logical and experimental processes involved in assessing the purity of **Azo Rubine**, the following diagrams have been generated using Graphviz.



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*A typical experimental workflow for the purity analysis of **Azo Rubine**.*

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*Logical relationship between different purity standards for **Azo Rubine**.*

Conclusion

The purity of analytical grade **Azo Rubine** is paramount for its reliable use in scientific research and development. This guide has provided a detailed overview of the key purity specifications as defined by major international bodies, along with comprehensive experimental protocols for its analysis using HPLC, UV-Visible Spectrophotometry, and TLC. By adhering to these standards and employing the described analytical techniques, researchers and scientists can ensure the quality and integrity of their work. The provided visual workflows further aid in understanding the processes involved in the quality control of **Azo Rubine**.

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Email: info@benchchem.com